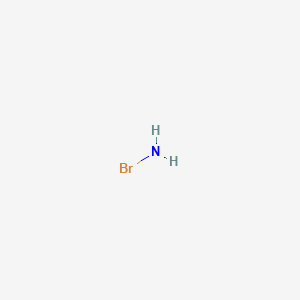

Bromamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromamine is a compound that is related to Bromine . Bromine is a chemical element with the symbol Br and atomic number 35. It is a volatile red-brown liquid at room temperature that evaporates readily to form a similarly colored vapor .

Synthesis Analysis

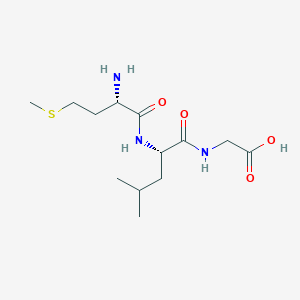

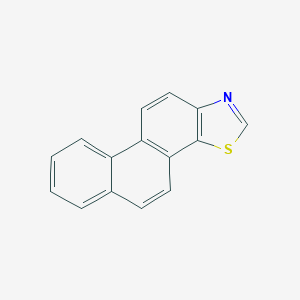

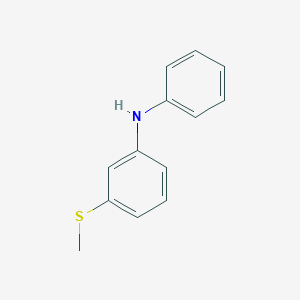

Bromamine-B/PdCl2 is an efficient system for the synthesis of Anthranilic Acids from Indoles and Indigos . Another study mentions the reaction of bromamine acid with an arylamine following the Ullmann synthesis technique .

Molecular Structure Analysis

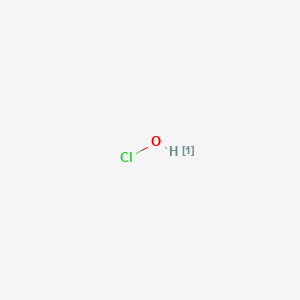

The molecular formula of Bromamine is HBrN. It has an average mass of 95.927 Da and a monoisotopic mass of 94.937057 Da .

Chemical Reactions Analysis

Bromine, a related compound, reacts with hydrogen to produce hydrogen bromide, which is used in the production of inorganic bromides and alkyl bromides, and as a catalyst for many reactions in organic chemistry . The reaction between aluminum and bromine is also well-documented . The monobromamine disproportionation reaction undergoes general acid catalysis, and the subsequent decomposition reactions experience base catalysis .

Physical And Chemical Properties Analysis

Bromamine has a molecular formula of HBrN, an average mass of 95.927 Da, and a monoisotopic mass of 94.937057 Da . Bromine, a related compound, has a reddish-brown appearance and is a liquid at standard temperature and pressure .

Wissenschaftliche Forschungsanwendungen

Bactericidal Properties : Johannesson (1958) explored the bactericidal efficiency of bromamines, finding them effective in chlorinated sea water swimming pools and fresh water sterilized with bromine instead of chlorine (Johannesson, 1958).

Analytical Chemistry : Nair, Lalithakumari, and Senan (1978) introduced bromamine-T as an oxidimetric titrant, developing methods for determining various substances (Nair, Lalithakumari, & Senan, 1978). Additionally, Ahmed and Mahadevappa (1980) presented bromamine-B for similar purposes, developing potentiometric and visual end-point titration methods (Ahmed & Mahadevappa, 1980).

Decomposition Kinetics : Lei, Mariñas, and Minear (2004) investigated bromamine decomposition kinetics, examining reactions in various conditions, including pH and concentration variations (Lei, Mariñas, & Minear, 2004).

Synthesis Applications : Gowda et al. (1983) reported the use of sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) as an oxidizing titrant, describing its synthesis and structure (Gowda et al., 1983).

Swimming Pool Chemistry : Johannesson (1960) studied the chemistry of bromamines in swimming pools, focusing on their bactericidal action and analytical chemistry (Johannesson, 1960).

Titration Studies : Gowda and Ahmed Khan (1982) proposed bromamine-B as a titrant for various substances, exploring different indicators for macro and micro titrations (Gowda & Ahmed Khan, 1982).

Dye Synthesis : Ghaieni, Sharifi, and Fattollahy (2007) presented a new method for preparing bromamine acid, a key intermediate in acid dye synthesis (Ghaieni, Sharifi, & Fattollahy, 2007).

Drug Analysis : Delliou (1983) discussed the psychoactivity and toxic effects of 4-bromo-2,5-dimethoxyamphetamine, along with analytical methods for its study (Delliou, 1983).

Medical Research : Studies by Price et al. (2008) and Rogers et al. (2011) focused on the gene expression analysis in skin exposed to bromine, revealing insights into tissue damage and healing processes (Price et al., 2008), (Rogers et al., 2011).

Environmental Research : Shtangeeva et al. (2017) explored the phytoextraction of bromine from contaminated soil, assessing the uptake by different plant species (Shtangeeva et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Research on Bromamine and related compounds is ongoing. One study investigated the formation of different active species and degradation of Bromamine Acid by Gas-liquid Electrical Discharge in Different Atmospheres . Another study found that Bromamine T (BAT) exerts stronger anti-cancer properties than Taurine (Tau) .

Eigenschaften

InChI |

InChI=1S/BrH2N/c1-2/h2H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXLCIKXHOPCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021497 |

Source

|

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromamine | |

CAS RN |

14519-10-9 |

Source

|

| Record name | Bromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)